Alfuzosin-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alfuzosin is an alpha-1 adrenergic antagonist used in the symptomatic management of benign prostatic hypertrophy (BPH). It works by relaxing the muscles in the prostate and bladder neck . The chemical formula of Alfuzosin is C19H27N5O4 .
Synthesis Analysis
Alfuzosin undergoes extensive hepatic metabolism; only 11% of the administered dose is detected unchanged in the urine. Alfuzosin metabolism occurs via three metabolic pathways: oxidation, O-demethylations, and N-dealkylation . A validated potentiometric method for determination of alfuzosin hydrochloride in pharmaceutical and biological fluid samples has been reported .
Molecular Structure Analysis
The molecular formula of Alfuzosin hydrochloride is C19H28ClN5O4, with an average mass of 425.910 Da and a mono-isotopic mass of 425.182983 Da . The crystal structure of Alfuzosin hydrochloride has also been studied .
Chemical Reactions Analysis
A colorimetric estimation method for Alfuzosin hydrochloride based on computational studies has been reported. The method is based on the formation of a red-colored chromogen through the reaction of Alfuzosin with sodium nitrite in an acid medium to form a diazonium ion, which was coupled with 8-HQ .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Formulation Development
Researchers have developed various formulations of Alfuzosin Hydrochloride to enhance its therapeutic efficacy and patient compliance. For instance, controlled-release floating matrix tablets have been formulated using hydroxypropyl methylcellulose and other polymers to sustain drug release over 12 hours, demonstrating the potential for once-daily dosing (Rudraswamy-Math & Gupta, 2015). Similarly, transdermal films have been evaluated for their physicochemical properties and in vitro skin permeation, indicating an alternative route for Alfuzosin administration with controlled release characteristics (Pattnaik et al., 2009).
Analytical Methods
Various analytical techniques have been developed for the quantification and quality control of Alfuzosin Hydrochloride in pharmaceutical preparations. Voltammetric analysis in different mediums such as human serum and simulated gastric juice has been established, providing a basis for simple, rapid, and sensitive determination of the drug (Uslu, 2002). Additionally, potentiometric sensors have been constructed for the fast screening of Alfuzosin in various matrices, showcasing the method's suitability for high-throughput determination and quality control assessment (Gupta et al., 2007).
Drug Delivery Systems
Innovative drug delivery systems for Alfuzosin Hydrochloride have been explored to improve bioavailability and therapeutic outcomes. Multiparticulate drug delivery systems, such as sustained-release floating pellets, have been optimized to enhance the drug's absorption profile, particularly for drugs with a narrow absorption window like Alfuzosin (Pagariya & Patil, 2013). Additionally, the development of hydrogel-based transdermal patches has been investigated, offering a non-oral alternative to reduce systemic side effects and maintain constant drug levels (Nair et al., 2012).
Mecanismo De Acción
- Alfuzosin-d3 Hydrochloride is an alpha-1 adrenergic antagonist used in the symptomatic management of benign prostatic hypertrophy (BPH) .
- Its primary targets are alpha-1 adrenergic receptors located in the prostate and bladder neck .
- Role: By selectively inhibiting these receptors, alfuzosin relaxes the muscles in the prostate and bladder neck, making urination easier .
- This improves urine flow and reduces BPH symptoms .
- Additionally, alfuzosin reduces the vasoconstrictor effect of catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation .
- Caution is advised in patients taking nitrates, antihypertensives, or those prone to decreased blood pressure .
- Alfuzosin’s downstream effects involve improved urine flow and reduced BPH symptoms due to smooth muscle relaxation .
- Alfuzosin undergoes extensive hepatic metabolism ; only 11% of the administered dose is detected unchanged in the urine .
- Its protein binding is moderate (82%-90%) .
- The compound’s ADME properties impact its bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Alfuzosin may cause serious side effects. It may cause a light-headed feeling, like you might pass out; new or worsening chest pain; upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or penis erection that is painful or lasts 4 hours or longer . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Direcciones Futuras
Alfuzosin is an effective drug for the treatment of LUTS/BPH, with a lower rate of sexual disorders compared with other alpha-blockers. It is also safe with low adverse events in case of concomitant antihypertensive therapy and in patients with cardiovascular morbidity . Further research may focus on its combination therapy with antimuscarinic agents and PDE5i .
Propiedades
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-(trideuteriomethyl)amino]propyl]oxolane-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNKWDJILNVLGX-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.